5-Fluoropyrimidine-2-sulfonyl chloride
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Overview
Description
5-Fluoropyrimidine-2-sulfonyl chloride is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of a fluorine atom in the pyrimidine ring significantly alters the compound’s reactivity and biological activity, making it a subject of interest in medicinal chemistry and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoropyrimidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields.
Industrial Production Methods
Industrial production of 5-Fluoropyrimidine-2-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyrimidine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .
Scientific Research Applications
5-Fluoropyrimidine-2-sulfonyl chloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and viral infections.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoropyrimidine-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the modification of biological molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with amino groups in proteins, thereby inhibiting their function . This property is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with applications in medicinal chemistry.
Uniqueness
5-Fluoropyrimidine-2-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to other fluorinated pyrimidines. This makes it particularly useful in the synthesis of sulfonamide and sulfonate derivatives, which are important in various chemical and biological applications .
Properties
IUPAC Name |
5-fluoropyrimidine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-11(9,10)4-7-1-3(6)2-8-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYIOIVUWTSCXGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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